molecular formula C11H13IO2 B8567135 2-(3-Iodophenoxy)oxane CAS No. 147820-33-5

2-(3-Iodophenoxy)oxane

Cat. No.: B8567135
CAS No.: 147820-33-5
M. Wt: 304.12 g/mol
InChI Key: JTQVSGPDJMKGHI-UHFFFAOYSA-N
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Description

2-(3-Iodophenoxy)oxane is a heterocyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with a 3-iodophenoxy group at the 2-position. The IUPAC name is consistent with the substitution pattern: this compound.

Properties

CAS No.

147820-33-5

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

IUPAC Name

2-(3-iodophenoxy)oxane

InChI

InChI=1S/C11H13IO2/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h3-5,8,11H,1-2,6-7H2

InChI Key

JTQVSGPDJMKGHI-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Weight (g/mol) Key Features Reference
2-(3-Iodophenoxy)oxane 3-Iodophenoxy ~308.12* High lipophilicity due to iodine; potential halogen bonding Inferred
2-(3-Methylphenoxy)oxane 3-Methylphenoxy 194.23 Lower molecular weight; methyl group enhances hydrophobicity
2-(4-Chlorophenyl)selanyl-oxane† 4-Chlorophenylselanyl ~305.5‡ Selenium introduces unique redox reactivity; C—Cl interactions observed
TC-1698 (Nicotinic receptor ligand) 3-Pyridyl + oxane N/A High α4β2 nicotinic receptor affinity (Ki = 0.78 nM)
5'-Fluoro-spiro[oxane-4,3'-quinoline] Fluorine + spiro system N/A Spiro architecture enhances conformational rigidity

*Calculated based on molecular formula (C₁₁H₁₃IO₂).
†Example from crystallographic database surveys .
‡Estimated from analogous structures.

Key Observations:

Substituent Size and Electronic Effects: The iodine atom in this compound contributes to a higher molecular weight (~308 g/mol) compared to methyl-substituted analogs (e.g., 194 g/mol for 2-(3-methylphenoxy)oxane ). Iodine’s polarizable electron cloud enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Halogen vs. Alkyl/Other Groups: Methyl groups (as in 2-(3-methylphenoxy)oxane) increase hydrophobicity but lack the halogen bonding capability of iodine . Selenium-containing analogs (e.g., 2-(4-chlorophenyl)selanyl-oxane) exhibit distinct reactivity due to selenium’s redox activity and larger atomic radius .

Biological Activity: Pyridyl-substituted oxanes like TC-1698 demonstrate high affinity for nicotinic receptors, suggesting that electron-rich aromatic substituents enhance receptor interactions . The iodine atom in this compound could serve as a radiolabeling site for imaging applications, though this is speculative without direct evidence.

Structural and Conformational Comparisons

  • Hydroxy-Substituted Oxanes: Derivatives like 2-(hydroxymethyl)-6-[5-(2-hydroxypropan-2-yl)-2-methylphenoxy]oxane-3,4,5-triol feature multiple hydroxyl groups, increasing hydrogen-bonding capacity and hydrophilicity compared to iodophenoxy analogs.

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